![molecular formula C12H19NO4 B13453704 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid CAS No. 2913242-12-1](/img/structure/B13453704.png)
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Vorbereitungsmethoden
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid typically involves the reaction of 3-ethenylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods for this compound are similar but often involve the use of flow microreactor systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines to protect them from unwanted reactions during synthesis. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid: This compound also features a Boc protecting group but differs in its piperidine ring structure.
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid: Another Boc-protected compound with an azetidine ring.
The uniqueness of 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid lies in its ethenyl group, which provides additional reactivity and versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
2913242-12-1 |
|---|---|
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
ZZLQQZGDDDNBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


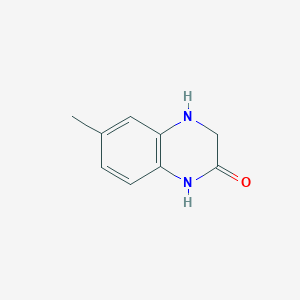
![Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)

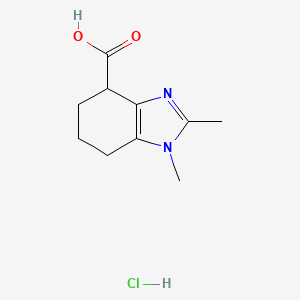
![methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13453649.png)
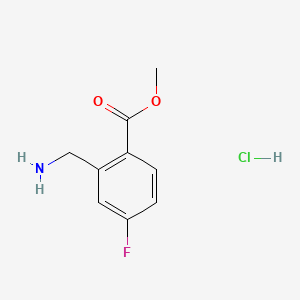
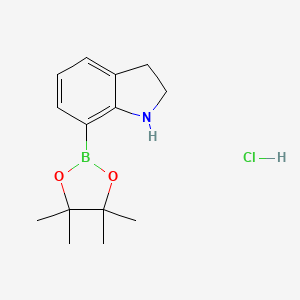
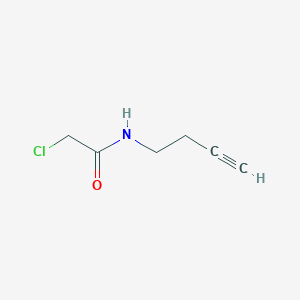
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
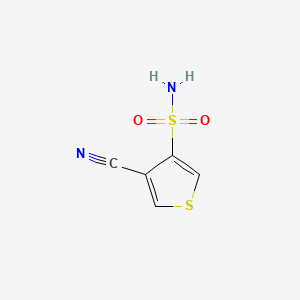
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)

